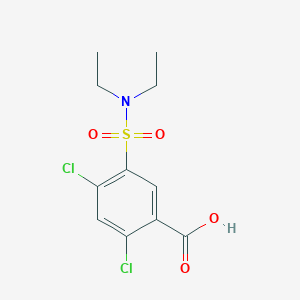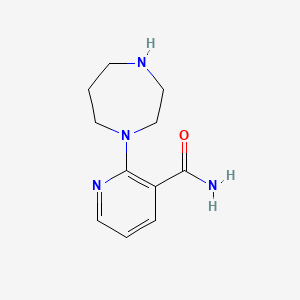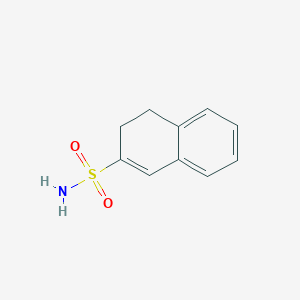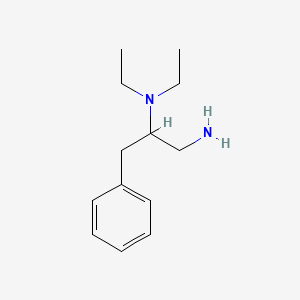
(1-Amino-3-phenylpropan-2-yl)diethylamine
Descripción general
Descripción
“(1-Amino-3-phenylpropan-2-yl)diethylamine” is a chemical compound with the CAS Number: 954565-23-2 . It has a molecular weight of 206.33 . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is N2,N~2~-diethyl-3-phenyl-1,2-propanediamine . The InChI code is 1S/C13H22N2/c1-3-15(4-2)13(11-14)10-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,14H2,1-2H3 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 206.33 .Aplicaciones Científicas De Investigación
Hydroamination and Stereoselectivity
- Hydroamination of Tetrahydroindoles : Research by Sobenina et al. (2010) demonstrated the hydroamination of 1-phenyl-3-(4,5,6,7-tetrahydro-1H-indol-2-yl)prop-2-yn-1-ones with secondary dialkylamines, including diethylamine, under mild conditions. This resulted in the formation of various compounds with significant stereoselectivity and yields (Sobenina et al., 2010).
Antimalarial Pharmacophores
- Synthesis of Antimalarial Compounds : D’hooghe et al. (2011) explored the creation of novel antimalarial pharmacophores. They synthesized a variety of 2-(aminomethyl)aziridines and converted them into 1,2,3-triaminopropanes, employing diethylamine in the process. These compounds showed promising antimalarial activity, highlighting the potential of diethylamine in synthesizing antimalarial agents (D’hooghe et al., 2011).
Organocatalysis in Synthesis
- Multicomponent Synthesis Catalysis : A study by Kulkarni et al. (2012) revealed the use of diethylamine as an efficient organocatalyst in the synthesis of β-phosphonomalononitriles and 2-amino-4H-chromen-4-yl phosphonates. This demonstrated diethylamine's role as a novel organocatalyst in solvent-free synthesis at ambient temperature (Kulkarni et al., 2012).
Chiral Catalysis and Stereochemistry
- Asymmetric Biocatalysis for Pharmaceutical Intermediates : Research by Li et al. (2013) involved asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate. They used Methylobacterium oryzae for the enantioselective transformation of substrates containing 3-amino-3-phenyl-propanoate ester, demonstrating the significance of chiral catalysis in drug research (Li et al., 2013).
Antitumor Activity
- Synthesis of Antitumor Compounds : Isakhanyan et al. (2016) reported on the synthesis of tertiary aminoalkanol hydrochlorides and their potential antitumor activity. This study highlights the application of diethylamine in the development of compounds with potential biological properties (Isakhanyan et al., 2016).
Environmental Applications
- Environmentally Benign Synthesis : Pandit et al. (2016) described an environmentally benign protocol for synthesizing medicinally privileged 2-amino-3-phenyl sulfonyl-4H-chromenes, using diethylamine as an efficient organocatalyst. This study emphasizes the environmentally friendly applications of diethylamine in chemical synthesis (Pandit et al., 2016).
Safety and Hazards
This compound is classified as dangerous with the signal word "Danger" . It has the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-N,2-N-diethyl-3-phenylpropane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-3-15(4-2)13(11-14)10-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVMKJMWYKBLGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(CC1=CC=CC=C1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



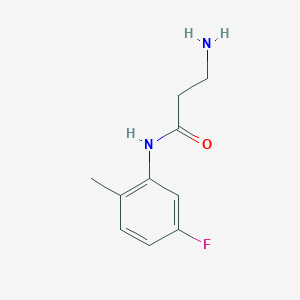

![1-[4-(2,3-dihydro-1H-indol-1-ylmethyl)phenyl]methanamine](/img/structure/B3316660.png)
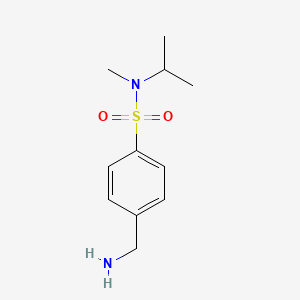

![N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide](/img/structure/B3316684.png)
![[2-(4-Ethoxyphenoxy)pyridin-4-yl]methanamine](/img/structure/B3316690.png)
![{3-[(2-Methylmorpholin-4-yl)methyl]phenyl}methanamine](/img/structure/B3316695.png)

![2-[2-(1-aminopropyl)phenoxy]-N,N-dimethylacetamide](/img/structure/B3316707.png)
![2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamide](/img/structure/B3316709.png)
